Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-
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Overview
Description
2-Nitro-5-((4-nitrophenyl)ethynyl)furan is a heterocyclic aromatic compound characterized by a furan ring substituted with nitro and ethynyl groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both nitro and ethynyl groups imparts unique chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitrofuran and 4-nitrophenylacetylene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 2-nitrofuran with 4-nitrophenylacetylene. The reaction is typically carried out in the presence of a base such as triethylamine and a copper co-catalyst.
Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
While the industrial production of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan is not widely documented, the principles of scale-up from laboratory synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-((4-nitrophenyl)ethynyl)furan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino-5-((4-aminophenyl)ethynyl)furan.
Substitution: 2-Nitro-5-((4-substituted phenyl)ethynyl)furan derivatives.
Oxidation: Furan-2,5-dione derivatives.
Scientific Research Applications
2-Nitro-5-((4-nitrophenyl)ethynyl)furan has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitro group, which can undergo bioreductive activation in hypoxic tumor environments.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study enzyme-catalyzed reactions involving nitro and ethynyl groups.
Mechanism of Action
The mechanism of action of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan involves several pathways:
Bioreductive Activation: In biological systems, the nitro group can be reduced to an amino group, generating reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, particularly those involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-((4-methylphenyl)ethynyl)furan: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
2-Nitro-5-((4-chlorophenyl)ethynyl)furan: Similar structure but with a chlorine atom instead of a nitro group on the phenyl ring.
2-Nitro-5-((4-aminophenyl)ethynyl)furan: Similar structure but with an amino group instead of a nitro group on the phenyl ring.
Uniqueness
2-Nitro-5-((4-nitrophenyl)ethynyl)furan is unique due to the presence of both nitro and ethynyl groups, which confer distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific reactivity and electronic characteristics.
Properties
CAS No. |
58246-14-3 |
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Molecular Formula |
C12H6N2O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2-nitro-5-[2-(4-nitrophenyl)ethynyl]furan |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-2,4-5,7-8H |
InChI Key |
FVFATDZAYMILIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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